molecular formula C16H19NO5S B562138 L-Alanine Benzyl Ester Benzenesulfonic Acid Salt CAS No. 101399-43-3

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt

Cat. No. B562138
CAS RN: 101399-43-3
M. Wt: 337.39
InChI Key: NMAWDKFSKUHNLF-QRPNPIFTSA-N
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Description

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is a chemical compound with the molecular formula C10H13NO2 C6H6SO3 . It has a molecular weight of 337.39 .


Molecular Structure Analysis

The molecular structure of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt consists of an L-Alanine Benzyl Ester molecule and a Benzenesulfonic Acid molecule . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is a solid compound . It is soluble in methanol and water . The compound should be stored at -20° C .

Scientific Research Applications

Alanine Dehydrogenase and Biotechnological Applications

Alanine dehydrogenase (AlaDH) catalyzes the reversible conversion of L-alanine to pyruvate, a crucial process in microbial metabolism. This enzyme's activities facilitate energy generation via the tricarboxylic acid cycle, peptidoglycan layer synthesis, protein production, and amino acid synthesis. Beyond its biological importance, AlaDH has significant applications in the pharmaceutical, environmental, and food industries, demonstrating the enzyme's potential for biotechnological exploitation. The enzyme's ability to balance redox reactions by interconverting NAD+/NADH during the conversion processes positions it as a critical player in microbial biochemistry and industrial applications Dave & Kadeppagari, 2019.

Amino Acid Racemase Inhibition for Antibacterial Strategies

Alanine racemase, vital for bacterial cell wall synthesis, converts L-alanine to D-alanine. Targeting this enzyme has been a strategy for developing antibacterial agents due to the absence of alanine racemase homologs in humans, making it an attractive drug target. Research efforts to find selective and potent inhibitors of alanine racemase that are not substrate analogs have been motivated by the adverse effects of current treatments like d-cycloserine for tuberculosis Azam & Jayaram, 2015.

Future Directions

The future directions of research and applications involving L-Alanine Benzyl Ester Benzenesulfonic Acid Salt are not specified in the search results. Given its biochemical properties, it may have potential uses in proteomics research .

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or structure. The exact mechanism of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. The downstream effects of these interactions are yet to be fully understood.

Result of Action

As a compound used in proteomics research

properties

IUPAC Name

benzenesulfonic acid;benzyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWDKFSKUHNLF-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675539
Record name Benzenesulfonic acid--benzyl L-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt

CAS RN

101399-43-3
Record name Benzenesulfonic acid--benzyl L-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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